Ropanicant
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Overview
Description
Ropanicant, also known as 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo(3.1.0)hexane hydrochloride, is a novel compound that functions as an antagonist of the alpha4 beta2 nicotinic acetylcholine receptor. It is being developed for the treatment of depressive disorders due to its potential antidepressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ropanicant involves the reaction of 6-chloropyridine-3-ylmethanol with 2-azabicyclo(3.1.0)hexane under specific conditions to form the desired compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ropanicant undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ropanicant has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nicotinic acetylcholine receptor antagonists.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Potential therapeutic agent for depressive disorders, showing antidepressant-like properties in preclinical studies.
Industry: Used in the development of new pharmaceuticals targeting nicotinic acetylcholine receptors
Mechanism of Action
Ropanicant exerts its effects by binding to the alpha4 beta2 nicotinic acetylcholine receptor, thereby inhibiting its activity. This leads to an increase in serotonin and brain-derived neurotrophic factor levels, which are associated with antidepressant effects. The compound also reduces the activity of ionized calcium-binding adaptor molecule 1, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Methyllycaconitine: Another alpha4 beta2 nicotinic acetylcholine receptor antagonist.
TC-5214: A compound with similar receptor binding properties.
Uniqueness
Ropanicant is unique due to its rapid onset of antidepressant effects, lack of cognitive dulling, and absence of sexual dysfunction side effects. It also shows a significant increase in serotonin and brain-derived neurotrophic factor levels, which are not observed with similar compounds .
Properties
CAS No. |
2414674-70-5 |
---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
(1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H13ClN2O/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8/h1-2,5,7-8,10,14H,3-4,6H2/t7-,8-,10+/m0/s1 |
InChI Key |
PYSCVJMLJRHJGJ-OYNCUSHFSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl |
Canonical SMILES |
C1C2CC2NC1COC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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